tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane
Description
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane is a distannylated organotin compound characterized by two tributylstannyl groups connected via a (1E)-ethenyl bridge. This structure confers unique reactivity, making it valuable in cross-coupling reactions, transmetallation processes, and as a precursor in synthetic organic chemistry. Organotin compounds like this are often employed in Stille couplings due to their ability to transfer organic moieties to transition metal catalysts .
Properties
IUPAC Name |
tributyl(2-tributylstannylethenyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.C2H2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;1-2H;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKOWRBFAJTPLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C[Sn](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Hydrostannylation : A terminal alkyne undergoes palladium-catalyzed hydrostannylation with tributyltin hydride (Bu₃SnH) to form a vinylstannane intermediate.
- Stille Coupling : The vinylstannane reacts with an organotin halide (e.g., tributyltin chloride) in the presence of a palladium catalyst to form the final product.
Key Reagents and Conditions :
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (0.01–0.1 mol%) |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Temperature | Room temperature to 80°C |
| Tin Source | Bu₃SnH (generated in situ) |
| Base | KF (catalytic) |
Example Protocol :
- A solution of terminal alkyne, Bu₃SnCl, PMHS, and aqueous KF in THF is treated with Pd(PPh₃)₂Cl₂ at room temperature.
- After alkyne consumption (monitored by GCMS), tributyltin chloride is added for Stille coupling.
- The mixture is stirred for 2–6 hours, then quenched with NH₄Cl and purified via silica gel chromatography.
Yield : ~60–85% (dependent on alkyne substituents and catalyst loading).
Fluoride-Catalyzed Silane Reductions
This approach employs polymethylhydrosiloxane (PMHS) and fluoride ions to generate tributyltin hydride in situ, enabling hydrostannylation without pre-isolating Bu₃SnH.
Reaction Pathway
- Reduction of Bu₃SnCl : PMHS and KF reduce Bu₃SnCl to Bu₃SnH.
- Hydrostannylation : The in situ-generated Bu₃SnH reacts with an alkyne to form a vinylstannane.
- Stille Coupling : The intermediate undergoes cross-coupling with another organotin reagent.
Key Advantages :
- Catalytic Tin Usage : Substoichiometric Bu₃SnCl reduces costs.
- Functional Group Tolerance : Compatible with silyl ethers and alkyl halides.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether or THF |
| Tin Hydride Source | Bu₃SnCl (1 equiv) + PMHS (2 equiv) |
| Catalyst | Pd(PPh₃)₂Cl₂ (0.01 mol%) |
| Fluoride Source | KF (2 equiv) |
Example Yield : 63% for 3,5-dimethyl-1-(tributylstannyl)-1(E)-buten-3-ol.
Stereospecific Transmetallation of Silanes
This method retains the stereochemistry of (E)- and (Z)-configured silanes during conversion to stannanes, critical for synthesizing the trans isomer.
Mechanistic Insight
- Transmetallation : A (E)-configured (2-substituted-1,2-difluoroethenyl)silane reacts with Bu₃SnCl in DMF/KF, retaining the E-configuration.
- Cross-Coupling : The resulting stannane undergoes Stille coupling with another organotin reagent.
Critical Factors :
- Base Choice : KF (1.2–1.5 equiv) ensures complete transmetallation.
- Temperature : Room temperature to 80°C.
Yield : >80% for (E)-configured products.
Alternative Synthetic Routes
Calcium Carbide-Mediated Ethynyl Group Introduction
Though primarily used for ethynyl-λ³-iodane synthesis, this method could theoretically be adapted:
- Ethynyl Group Formation : CaC₂ reacts with chloro(tributyl)stannane in DMSO/H₂O to generate ethynyl(tributyl)stannane.
- Subsequent Coupling : The stannane undergoes Stille coupling with another tin reagent.
Limitations :
Lithiation-Based Strategies
For tributyl(1-ethoxyethenyl)stannane analogs, lithiation with t-BuLi or BuLi followed by tin electrophile addition is employed. However, this method’s applicability to the target compound remains unconfirmed.
Critical Analysis of Methods
Comparative Table of Preparation Strategies
| Method | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Hydrostannylation/Stille | Pd-catalyzed tandem reactions | 60–85% | High efficiency, stereocontrol | Requires Pd catalysts |
| Fluoride-Catalyzed PMHS Reduction | In situ Bu₃SnH generation | 50–70% | Catalytic tin, cost-effective | Sensitive to tin dimerization |
| Stereospecific Transmetallation | Silane → stannane → coupling | >80% | Retains E-configuration | Limited to difluoroethenyl systems |
| CaC₂-Mediated Ethynylation | CaC₂ → ethynylstannane → coupling | 30–45% | Low-cost ethynyl source | Low selectivity, toxic reagents |
Chemical Reactions Analysis
Types of Reactions
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form tin hydrides.
Substitution: The compound can undergo substitution reactions with various halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and polymethylhydrosiloxane are commonly used reducing agents.
Substitution: Palladium catalysts are often used in substitution reactions involving halides.
Major Products Formed
Oxidation: Tin oxides.
Reduction: Tin hydrides.
Substitution: Various organotin compounds depending on the electrophile used.
Scientific Research Applications
trans-1,2-Bis(tributylstannyl)ethene (TBTE), also known as tributyl[(E)-2-(tributylstannyl)ethenyl]stannane, is an organotin compound with various applications in scientific research and laboratory settings . It is a colorless, odorless liquid, soluble in most organic solvents, and known for its stability, low toxicity, low volatility, and low reactivity .
Scientific Research Applications
TBTE is employed in a variety of scientific research applications . Some of its key uses include:
- Reagent for synthesizing organotin compounds TBTE is utilized as a reagent in the synthesis of various organotin compounds .
- Catalyst for olefin polymerization It serves as a catalyst in the polymerization of olefins .
- Reagent for protecting alcohols and amines TBTE is used as a reagent for protecting alcohols and amines .
- Synthesis of organometallic compounds It is involved in the synthesis of organometallic compounds .
- Reagent for ester hydrolysis TBTE is employed as a reagent in the hydrolysis of esters .
Synthesis Method
TBTE is synthesized through the reaction of tributylstannane with ethylene in the presence of a base . This reaction typically occurs at room temperature under an inert atmosphere and is highly exothermic . The product is isolated through distillation, resulting in a high yield and purity .
Mechanism of Action
The mechanism of action of tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane involves the generation of tin radicals. These radicals can participate in various organic reactions, including radical cyclizations and reductions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane and related organotin compounds:
| Compound Name | CAS Number | Substituent/Group | Key Properties | Applications |
|---|---|---|---|---|
| This compound | Not specified | (1E)-ethenyl bridge | High molecular weight; dual stannyl groups enhance transmetallation efficiency | Cross-coupling reactions, polymer synthesis, organometallic intermediates |
| Tributyl(2-propen-1-yl)stannane | 17997-47-6 | Allyl group | Moderate reactivity; single stannyl group limits transfer capacity | Allylation reactions, limited to small-scale catalysis |
| Tributyl(1-ethoxyvinyl)stannane | 24850-33-7 | Ethoxyvinyl group | Electron-withdrawing ethoxy group stabilizes the vinyl moiety | Stabilized vinyl transfer in Stille couplings |
| 2-(Tributylstannyl)thiophene | Not specified | Thiophene ring | Aromatic system enhances stability; reduced reactivity in polar reactions | Synthesis of thiophene-containing polymers, electronic materials |
| Tributyl(phenylselanyl)stannane | Not specified | Phenylselanyl group | Selenium moiety enables selenostannylation reactions | Synthesis of selenoarenes, heterocyclic intermediates |
| Tributylfluoro-stannane | 1983-10-4 | Fluorine atom | Electronegative fluorine increases oxidative instability | Limited to niche fluorination reactions |
Reactivity and Stability
- Dual Stannyl Groups: The presence of two tributylstannyl groups in the target compound enhances its ability to participate in transmetallation reactions compared to mono-stannylated analogs like tributyl(2-propen-1-yl)stannane .
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 2-(tributylstannyl)thiophene) exhibit greater thermal stability but reduced reactivity in polar solvents compared to aliphatic derivatives like the target compound .
- Electron-Donating vs. Withdrawing Groups : Tributyl(1-ethoxyvinyl)stannane’s ethoxy group stabilizes the vinyl moiety, whereas the target compound’s ethenyl bridge allows for more versatile coupling pathways .
Toxicity and Handling
Organotin compounds are universally regulated due to their toxicity. This compound likely shares the high toxicity profile of other tributylstannanes listed in (e.g., tributylfluoro-stannane, CAS 1983-10-4), requiring stringent safety protocols .
Biological Activity
Tributyl[(1E)-2-(tributylstannyl)ethenyl]stannane, a compound belonging to the organotin family, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of multiple tributyl groups attached to a vinyl group containing a stannyl moiety. The general formula can be represented as:
This compound's unique structure allows it to engage in various chemical reactions, particularly in synthetic organic chemistry.
Biological Activity Overview
The biological activity of organotin compounds, including this compound, has been extensively studied. Key areas of interest include:
- Antimicrobial Properties : Organotin compounds have demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that they disrupt bacterial cell membranes, leading to cell lysis and death.
- Anticancer Activity : Some organotin derivatives have shown potential as anticancer agents. They may inhibit tumor growth by inducing apoptosis in cancer cells or disrupting cellular signaling pathways.
- Endocrine Disruption : Organotin compounds are known for their endocrine-disrupting properties, which can interfere with hormone signaling in both humans and wildlife.
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : The hydrophobic nature of organotin compounds allows them to integrate into lipid bilayers, disrupting membrane integrity and function.
- Enzyme Inhibition : They may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress by increasing ROS levels within cells, contributing to cytotoxic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of organotin compounds related to this compound:
- Antimicrobial Efficacy :
- Anticancer Potential :
- Endocrine Disruption Studies :
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
